Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its phenylmethoxycarbonyl group, which is often used to protect amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then sulfonylated using a sulfonyl chloride reagent. The overall reaction can be summarized as follows:
Formation of Carbamate: Glycine ethyl ester reacts with phenylmethoxycarbonyl chloride in the presence of triethylamine to form the carbamate intermediate.
Sulfonylation: The carbamate intermediate is then reacted with a sulfonyl chloride reagent to form N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylmethoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA).
Major Products
Hydrolysis: Carboxylic acid.
Reduction: Alcohol.
Substitution: Free amine.
Scientific Research Applications
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester involves the protection of amino groups during chemical reactions. The phenylmethoxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, particularly in peptide synthesis, where selective protection and deprotection of amino groups are required.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonylglycine ethyl ester: Another carbamate used for protecting amino groups.
N-Carboxybenzylglycine ethyl ester: Similar protecting group with a benzyl group instead of a phenylmethoxy group.
N-Fluorenylmethoxycarbonylglycine ethyl ester: A carbamate with a fluorenylmethoxy group used for protecting amino groups.
Uniqueness
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is unique due to its phenylmethoxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.
Properties
Molecular Formula |
C12H16N2O6S |
---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylsulfamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-19-11(15)8-13-21(17,18)14-12(16)20-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,16) |
InChI Key |
CETSWXMOFRSYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.